1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid
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Overview
Description
1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C16H15NO3 This compound features a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid typically involves the following steps:
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Formation of the Benzyloxy Pyridine Intermediate: : The initial step involves the preparation of 5-(benzyloxy)pyridine. This can be achieved by reacting 5-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
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Cyclopropanation: : The next step involves the cyclopropanation of the benzyloxy pyridine intermediate. This can be done using a cyclopropane carboxylic acid derivative, such as ethyl diazoacetate, in the presence of a catalyst like rhodium acetate.
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Hydrolysis: : The final step is the hydrolysis of the ester group to form the carboxylic acid. This can be achieved using an aqueous acid like hydrochloric acid or sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest.
Medicine: Explored as a potential lead compound in drug discovery programs. Its structural features may contribute to the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Methoxy)pyridin-2-yl)cyclopropanecarboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(5-(Ethoxy)pyridin-2-yl)cyclopropanecarboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-(5-(Phenoxy)pyridin-2-yl)cyclopropanecarboxylic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can participate in additional interactions, such as π-π stacking, which may enhance its binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
1-(5-phenylmethoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(19)16(8-9-16)14-7-6-13(10-17-14)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDIJFMUXQKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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